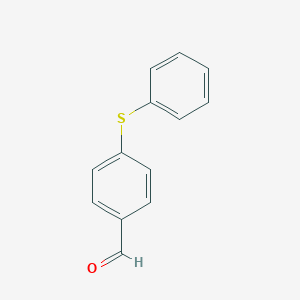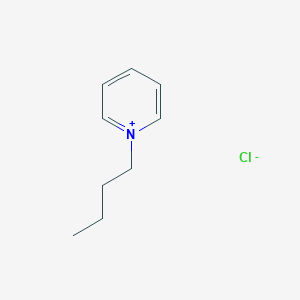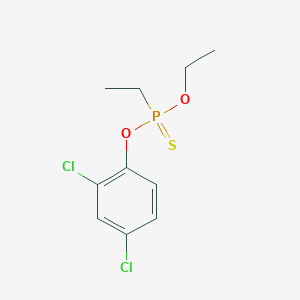
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate, commonly known as dichlorvos, is a chemical compound used as an insecticide and acaricide. It was first synthesized in 1954 and has since been used in various agricultural and household applications. Dichlorvos is a highly toxic compound that can cause serious health problems if not handled properly.
作用機序
Dichlorvos acts as a cholinesterase inhibitor, meaning it inhibits the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, dichlorvos causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
生化学的および生理学的効果
In addition to its insecticidal properties, dichlorvos has been found to have toxic effects on humans and animals. Exposure to dichlorvos can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and difficulty breathing. Prolonged exposure can lead to more serious health problems, including neurological damage, liver and kidney damage, and cancer.
実験室実験の利点と制限
Dichlorvos is commonly used in laboratory experiments to study the effects of cholinesterase inhibition on the nervous system. Its advantages include its high potency and rapid onset of action. However, its toxicity and potential health risks make it difficult to work with, and proper safety precautions must be taken.
将来の方向性
There are several areas of future research for dichlorvos. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the nervous system. Researchers are exploring the use of dichlorvos as a tool for mapping neural circuits and studying the effects of cholinesterase inhibition on the nervous system. Additionally, there is a need for further research into the potential health effects of dichlorvos exposure and ways to mitigate these risks.
Conclusion
In conclusion, dichlorvos is a highly toxic compound with both insecticidal and potential therapeutic properties. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect. While dichlorvos has been extensively studied for its insecticidal properties, further research is needed to explore its potential therapeutic uses and to better understand its potential health risks.
合成法
Dichlorvos is synthesized by the reaction of 2,4-dichlorophenol with diethyl phosphorochloridothionate. The resulting product is then treated with sodium ethoxide to form dichlorvos. The reaction can be represented as follows:
2,4-dichlorophenol + diethyl phosphorochloridothionate → dichlorvos + ethyl chloride + diethyl phosphorothioate
科学的研究の応用
Dichlorvos has been extensively studied for its insecticidal properties. It is commonly used to control pests in agricultural crops, livestock, and household settings. It has also been used to control insect-borne diseases such as malaria and dengue fever. In addition to its insecticidal properties, dichlorvos has been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells in vitro and in vivo.
特性
CAS番号 |
1593-27-7 |
|---|---|
製品名 |
O-(2,4-Dichlorophenyl) O-ethyl ethylphosphonothioate |
分子式 |
C10H13Cl2O2PS |
分子量 |
299.15 g/mol |
IUPAC名 |
(2,4-dichlorophenoxy)-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H13Cl2O2PS/c1-3-13-15(16,4-2)14-10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3 |
InChIキー |
CFMXHMRTOXUWQI-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CCOP(=S)(CC)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



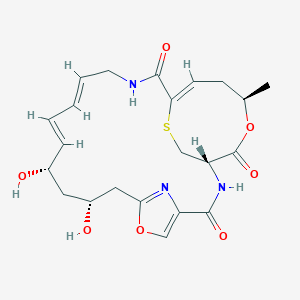
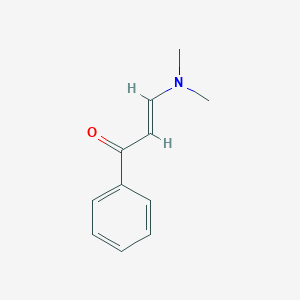
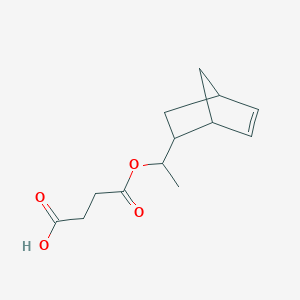
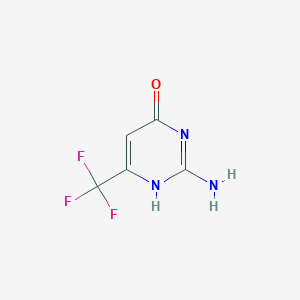
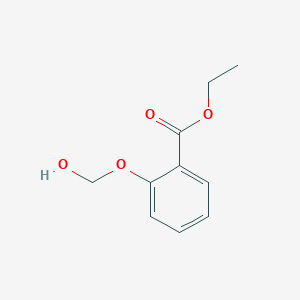
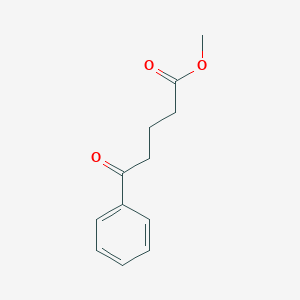
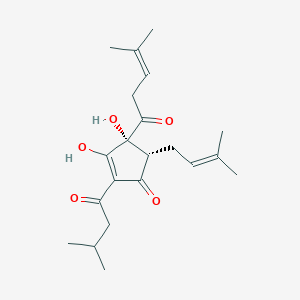
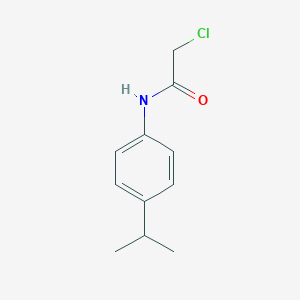
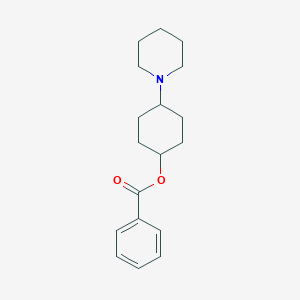
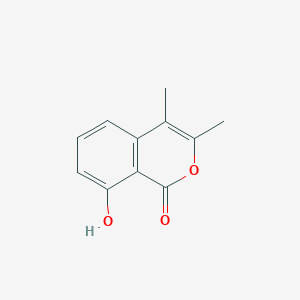
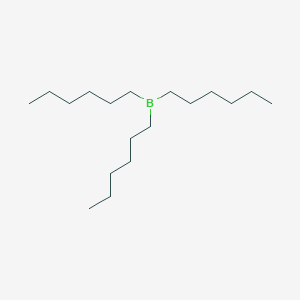
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
